Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane

Catalog No.
S14178337
CAS No.
M.F
C43H34N2O2
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)met...

Product Name

Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane

IUPAC Name

(4R)-4,5,5-triphenyl-2-[[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]methyl]-4H-1,3-oxazole

Molecular Formula

C43H34N2O2

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C43H34N2O2/c1-7-19-32(20-8-1)40-42(34-23-11-3-12-24-34,35-25-13-4-14-26-35)46-38(44-40)31-39-45-41(33-21-9-2-10-22-33)43(47-39,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,40-41H,31H2/t40-,41-/m1/s1

InChI Key

DGJGXEILSKRHNG-GYOJGHLZSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(OC(=N2)CC3=N[C@@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is a complex organic compound characterized by its unique oxazoline structure. This compound features two (R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl groups attached to a central methane carbon. The molecular formula of this compound is C43H34N2O2C_{43}H_{34}N_2O_2, and its CAS number is 220578-26-7. The oxazoline ring contributes to its potential biological activity and reactivity in various chemical processes.

Typical of heterocycles, such as:

  • Nucleophilic Addition: The nitrogen in the oxazoline can act as a nucleophile, allowing for reactions with electrophiles.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of double bonds in the oxazoline ring.
  • Hydrolysis: Under acidic or basic conditions, the oxazoline ring can be hydrolyzed to yield corresponding amino acids or other derivatives.

These reactions are essential for its application in organic synthesis and medicinal chemistry.

Research indicates that compounds containing oxazoline rings exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Certain oxazoline-containing compounds have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.

The precise biological effects of Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane require further investigation to establish its therapeutic potential.

The synthesis of Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane typically involves:

  • Formation of Oxazoline Rings: Starting from appropriate aldehydes and amines, oxazolines can be synthesized through condensation reactions.
  • Coupling Reactions: The bis compound is formed by coupling two oxazoline units via a methane linker. This can be achieved through various coupling methods such as:
    • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques.
    • Direct Condensation: Employing acid catalysis to facilitate the formation of the bis compound from two equivalents of the oxazoline precursor.

Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane has potential applications in:

  • Asymmetric Catalysis: The compound may serve as a chiral ligand in catalytic processes.
  • Pharmaceutical Development: Due to its biological activity, it could be explored as a lead compound for drug development.
  • Material Science: Its unique structure may find applications in developing novel materials with specific properties.

Studies on the interactions of Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane with biological targets are crucial for understanding its mechanism of action. Potential areas of focus include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Such studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural features with Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane. These include:

Compound NameMolecular FormulaKey Features
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methaneC9H14N2O2C_{9}H_{14}N_{2}O_{2}Contains methyl substituents; simpler structure
4-(tert-butyl)-4,5-dihydrooxazol-2-ylmethanolC12H17N2O2C_{12}H_{17}N_{2}O_{2}Features a tert-butyl group; potential for steric effects
1-(Phenyl)-2-(pyridyl)oxazolidineC12H10N2OC_{12}H_{10}N_{2}ODifferent heterocyclic framework; studied for antimicrobial activity

Uniqueness

Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane stands out due to its triphenyl substitution that enhances stability and potentially increases biological activity compared to simpler derivatives. Its intricate structure allows for diverse interactions within biological systems and makes it a candidate for further research in medicinal chemistry.

XLogP3

8.9

Hydrogen Bond Acceptor Count

4

Exact Mass

610.262028332 g/mol

Monoisotopic Mass

610.262028332 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-10

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